3-Chloro-5-cyclobutyl-1,2,4-oxadiazole
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Overview
Description
3-Chloro-5-cyclobutyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms.
Preparation Methods
The synthesis of 3-Chloro-5-cyclobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclobutyl-substituted nitrile with a chlorinating agent, followed by cyclization to form the oxadiazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
3-Chloro-5-cyclobutyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole derivatives with different functional groups.
Rearrangement Reactions: The oxadiazole ring can rearrange under thermal or photochemical conditions to form more stable heterocyclic compounds.
Common reagents used in these reactions include chlorinating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-5-cyclobutyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved in its action depend on the specific biological context and target .
Comparison with Similar Compounds
3-Chloro-5-cyclobutyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole: Similar in structure but with a chloromethyl group instead of a chlorine atom.
1,2,5-Oxadiazole-1,2,3,4-tetrazole-based compounds: These compounds have different ring structures and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C6H7ClN2O |
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Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-chloro-5-cyclobutyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H7ClN2O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2 |
InChI Key |
ONNHZHRQEFWYLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)Cl |
Origin of Product |
United States |
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